
SBE-β-CD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of sulfobutyl ether groups onto the hydroxyl groups of the beta-cyclodextrin molecule. This alteration significantly enhances the solubility and complexation capabilities of the cyclodextrin, making it a valuable tool in pharmaceutical formulations .
準備方法
Synthetic Routes and Reaction Conditions: Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the substitution of hydroxyl groups on the beta-cyclodextrin molecule with sulfobutyl ether groups. The degree of substitution can vary, typically ranging from four to seven per cyclodextrin molecule .
Industrial Production Methods: Industrial production of sulfobutylether-beta-cyclodextrin involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Sulfobutylether-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in complexation reactions with various guest molecules, forming inclusion complexes .
Common Reagents and Conditions: The common reagents used in the synthesis of sulfobutylether-beta-cyclodextrin include beta-cyclodextrin, 1,4-butane sultone, and an alkaline solution such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Major Products Formed: The major product formed from the reaction is sulfobutylether-beta-cyclodextrin with varying degrees of substitution. The product mixture includes regio and positional isomers distributed over a range of substitution levels .
科学的研究の応用
Pharmaceutical Applications
1.1 Drug Solubilization and Delivery
SBE-β-CD is widely utilized as a solubilizing agent in drug formulations. Its ability to form inclusion complexes with various drugs significantly increases their aqueous solubility and dissolution rates. For instance, studies have demonstrated that this compound can enhance the solubility of drugs like thymoquinone, leading to improved anticancer effects due to better cellular uptake and bioavailability .
1.2 Chiral Separation
In pharmaceutical analysis, this compound serves as a chiral mobile phase additive in chromatographic techniques. It facilitates the separation of enantiomers, which is crucial for the development of enantiomerically pure drugs. Research indicates that this compound exhibits superior chiral recognition capabilities compared to other cyclodextrins, making it a preferred choice for enantioselective separations .
1.3 Protective Agent and Stabilizer
This compound functions as a protective agent in formulations by stabilizing sensitive compounds against degradation. Its use in formulations containing labile drugs protects them from environmental factors such as light and oxygen, thereby extending their shelf life .
Biomedical Engineering Applications
2.1 Sensor Modification
In biomedical engineering, this compound has been employed to modify sensors for enhanced performance. Its ability to encapsulate various dyes allows for improved sensitivity and selectivity in sensor applications, particularly in detecting biomolecules .
2.2 Controlled Drug Release Systems
This compound is integral to developing controlled drug release systems, providing sustained release profiles for therapeutic agents. Its low hemolytic activity makes it suitable for intravenous formulations, ensuring safety when used in vivo .
Case Studies
Conclusion and Future Prospects
The applications of sodium sulfobutylether-β-cyclodextrin are vast and continue to expand as research progresses. Its ability to improve drug solubility, facilitate chiral separations, and enhance sensor performance underscores its significance in pharmaceutical sciences and biomedical engineering.
Future research should focus on exploring novel applications of this compound in targeted drug delivery systems and investigating its interactions with a broader range of therapeutic agents. Additionally, understanding the mechanisms underlying its efficacy will be crucial for optimizing its use in clinical settings.
作用機序
The mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects involves the formation of inclusion complexes with hydrophobic drug molecules. The hydrophobic cavity of the cyclodextrin encapsulates the drug, shielding it from the aqueous environment and enhancing its solubility. This process improves the dissolution and absorption of the drug in the gastrointestinal tract, thereby increasing its bioavailability . The hydrophilic exterior of the cyclodextrin ensures compatibility with biological systems, reducing the risk of adverse reactions .
類似化合物との比較
Sulfobutylether-beta-cyclodextrin is unique among cyclodextrin derivatives due to its enhanced solubility and complexation capabilities. Similar compounds include hydroxypropyl-beta-cyclodextrin and randomly methylated-beta-cyclodextrin. Hydroxypropyl-beta-cyclodextrin is used to improve the solubility and stability of drugs, while randomly methylated-beta-cyclodextrin is employed for similar purposes but with different physicochemical properties . Sulfobutylether-beta-cyclodextrin stands out due to its anionic nature, which provides additional benefits in terms of solubility and compatibility with various drug molecules .
特性
CAS番号 |
182410-00-0 |
---|---|
分子式 |
C46H77NaO37S |
分子量 |
1277.1 g/mol |
IUPAC名 |
sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate |
InChI |
InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1 |
InChIキー |
VPQMUOFXELQOMM-UHFFFAOYSA-M |
SMILES |
OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O |
異性体SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |
外観 |
Solid powder |
純度 |
Purity: >98% (HPLC) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。